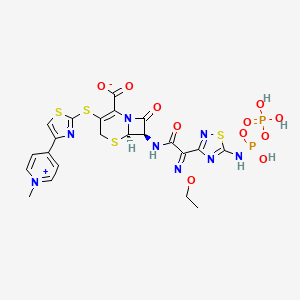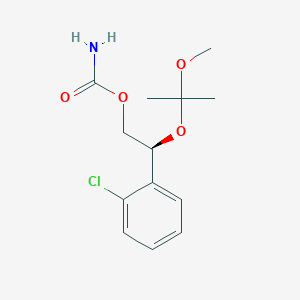amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 1155361-12-8](/img/structure/B13444966.png)
1-{[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a triazole moiety
Méthodes De Préparation
The synthesis of 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: The initial step often involves the reaction of 2,4-dichlorobenzyl chloride with prop-2-en-1-amine to form the intermediate 1-{(2,4-dichlorophenyl)methylamino}.
Functionalization: The intermediate is then reacted with 2,4-difluorobenzaldehyde in the presence of a base to form the corresponding alcohol. This step may require specific reaction conditions such as controlled temperature and pH.
Triazole Introduction:
Analyse Des Réactions Chimiques
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogen substituents on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The triazole ring and halogen substituents play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-imidazol-1-yl)propan-2-ol: This compound features an imidazole ring instead of a triazole ring, which may result in different biological activities and properties.
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-pyrazol-1-yl)propan-2-ol: The presence of a pyrazole ring in place of the triazole ring can also lead to variations in the compound’s behavior and applications.
The uniqueness of 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1155361-12-8 |
|---|---|
Formule moléculaire |
C21H20Cl2F2N4O |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H20Cl2F2N4O/c1-2-7-28(10-15-3-4-16(22)8-19(15)23)11-21(30,12-29-14-26-13-27-29)18-6-5-17(24)9-20(18)25/h2-6,8-9,13-14,30H,1,7,10-12H2 |
Clé InChI |
JGEFHHOYUUJESV-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC1=C(C=C(C=C1)Cl)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
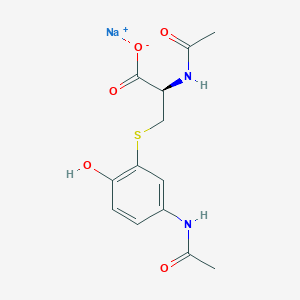
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
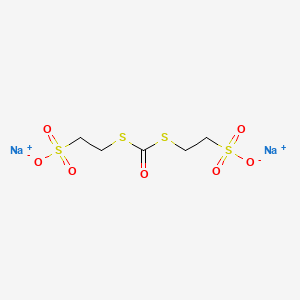
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
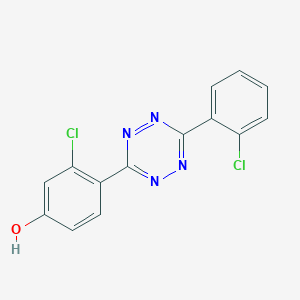
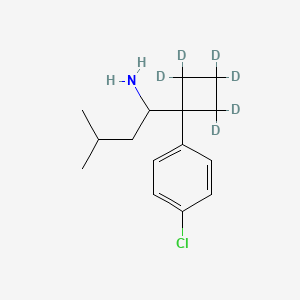
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
